1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE
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Overview
Description
1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of benzyl, methoxyphenyl, and methyl groups attached to the benzodiazole core
Preparation Methods
The synthesis of 1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general steps include:
Preparation of the Aryl Halide and Organoboron Compound: The aryl halide and organoboron compound are prepared separately.
Coupling Reaction: The aryl halide and organoboron compound are combined in the presence of a palladium catalyst and a base, typically in an organic solvent such as tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives such as:
Quinolinyl-pyrazoles: These compounds also exhibit significant biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[(4-methoxyphenyl)methyl]-2-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-17-25-22-14-20(24-15-18-8-11-21(27-2)12-9-18)10-13-23(22)26(17)16-19-6-4-3-5-7-19/h3-14,24H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNOIRZPFPPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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